Regulatory Identity and Traceability as a Bromfenac Impurity Standard
Unlike generic 7-aroylindole derivatives explored in medicinal chemistry literature for their anticancer potential, 3-Bromo-7-(4-bromobenzoyl)indole has a defined and commercially documented identity as 'Bromfenac Impurity A' (also referred to as Impurity 13) . This specific identity is critical for pharmaceutical development, as it is the compound against which regulatory agencies expect analytical methods to be validated. Vendors supply this compound with detailed certificates of analysis (CoA) and offer further traceability against pharmacopeial standards (USP or EP), a level of documentation and quality assurance not available for research-grade analogs [1]. In contrast, a compound like D-64131, a potent tubulin polymerization inhibitor (IC50 = 0.53 μM), is a research lead with no defined role as a pharmaceutical impurity reference standard .
| Evidence Dimension | Regulatory Application & Traceability |
|---|---|
| Target Compound Data | Defined as Bromfenac Impurity A/13; supplied with CoA and traceable to USP/EP standards [1]. |
| Comparator Or Baseline | D-64131 (aroylindole analog): Potent tubulin polymerization inhibitor (IC50 = 0.53 μM) for cancer research; no role as a pharmaceutical impurity standard . |
| Quantified Difference | Categorical difference in application: Regulatory reference standard vs. research tool. |
| Conditions | Pharmaceutical quality control and regulatory submission (ANDA) context. |
Why This Matters
For a QC laboratory or a generic drug manufacturer, the validated identity and documented traceability are the primary purchase drivers, as they are mandatory for demonstrating method specificity and compliance to regulatory bodies.
- [1] ChemWhat. (n.d.). Bromfenac Impurity A CAS#: 1279501-08-4. ChemWhat. View Source
